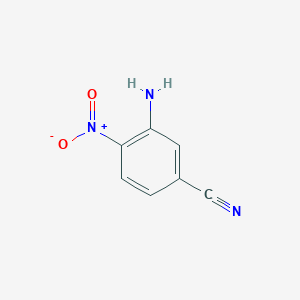

3-Amino-4-nitrobenzonitrile

Description

Propriétés

IUPAC Name |

3-amino-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQPDHKSUIHUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467476 | |

| Record name | 3-Amino-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99512-10-4 | |

| Record name | 3-Amino-4-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99512-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-4-nitrobenzonitrile, a key chemical intermediate in the fields of pharmaceutical development and organic synthesis. This document collates available data on its chemical and physical properties, safety information, and its role as a versatile building block. While a specific, detailed experimental protocol for its synthesis is not widely available in public literature, a plausible synthetic route is proposed based on established chemical principles.

Core Compound Information

This compound, with the confirmed CAS number 99512-10-4 , is a substituted benzonitrile that serves as a valuable starting material for the synthesis of more complex molecules.[1][2][3][4][5][6] Its structure, featuring an amino, a nitro, and a nitrile group, offers multiple reaction sites for chemical modification.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 99512-10-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₅N₃O₂ | [1][2][3] |

| Molecular Weight | 163.13 g/mol | [1][7] |

| Appearance | Pale yellow to light brown crystalline powder | [8] |

| Melting Point | 174 - 178 °C | [7] |

| Solubility | Slightly soluble in water; Soluble in ethanol and dimethyl sulfoxide (DMSO). | [8] |

| Density | ~1.45 - 1.50 g/cm³ | [8] |

| Purity | Typically ≥ 95-98% | [2][3] |

| InChI Key | VKQPDHKSUIHUDF-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)N)--INVALID-LINK--[O-] | [1] |

Synthesis Overview

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations and analogous syntheses, such as that of its isomer, 4-amino-3-nitrobenzonitrile.[9] The proposed pathway involves the nitration of a protected 3-aminobenzonitrile derivative, followed by deprotection.

Proposed Synthetic Pathway

A potential method for the synthesis of this compound could involve the following conceptual steps:

-

Protection of the Amino Group: The amino group of 3-aminobenzonitrile is first protected to prevent unwanted side reactions during nitration. A common protecting group for anilines is the acetyl group.

-

Nitration: The protected compound is then subjected to nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The directing effects of the acetylamino and cyano groups would need to be carefully considered to achieve the desired regioselectivity.

-

Deprotection: The protecting group is subsequently removed to yield the final product, this compound.

Disclaimer: The following experimental protocol is a generalized and theoretical procedure based on the synthesis of a related isomer.[9] It has not been experimentally validated for this compound and would require significant optimization and safety assessment by qualified personnel in a laboratory setting.

Theoretical Experimental Protocol

Step 1: Acetylation of 3-Aminobenzonitrile

-

Dissolve 3-aminobenzonitrile in a suitable solvent such as acetic acid.

-

Add acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the reaction mixture under reflux for a specified period.

-

Cool the mixture and pour it into ice water to precipitate the product, 3-acetamidobenzonitrile.

-

Filter, wash with water, and dry the solid product.

Step 2: Nitration of 3-Acetamidobenzonitrile

-

Cool a mixture of concentrated sulfuric acid to 0-5 °C.

-

Slowly add 3-acetamidobenzonitrile to the cold sulfuric acid with stirring.

-

Add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a set time.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Hydrolysis of the Amide

-

Suspend the crude nitrated product in an aqueous acidic solution (e.g., dilute hydrochloric acid).

-

Heat the mixture under reflux until the hydrolysis is complete (as monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the free amine.

-

Filter the solid, wash with water, and dry to obtain this compound.

-

The final product may require purification by recrystallization from a suitable solvent.

Applications in Drug Discovery and Organic Synthesis

This compound is recognized as a valuable building block for the synthesis of pharmaceutical intermediates and other complex organic molecules.[2][10] The presence of three distinct functional groups—amino, nitro, and nitrile—provides multiple avenues for synthetic diversification, allowing for the construction of a wide range of molecular scaffolds.

The amino group can be readily acylated, alkylated, or converted to a diazonium salt for further transformations. The nitro group can be reduced to an amino group, enabling the synthesis of diaminobenzonitrile derivatives, or can act as an electron-withdrawing group to influence the reactivity of the aromatic ring. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This versatility makes this compound a key starting material in the development of novel therapeutic agents.[11]

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the role of this compound as a versatile synthetic intermediate.

Caption: Proposed synthetic workflow for this compound.

Caption: Role as a versatile synthetic intermediate.

Safety Information

This compound is classified as harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation.[8] It is stable under recommended storage conditions but should be kept away from strong oxidizing and reducing agents, strong acids, and strong bases.[8] Combustion may produce toxic gases, including nitrogen oxides, cyanide, and carbon oxides.[8]

Handling Recommendations:

-

Use in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is recommended), safety goggles or a face shield, and a lab coat.[8]

-

Avoid breathing dust. If dust concentrations are high, a suitable dust respirator should be used.[8]

-

Wash hands thoroughly after handling.[8]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

-

Keep away from sources of ignition, incompatible materials, and direct sunlight.[8]

This guide is intended for informational purposes for qualified research professionals. All laboratory work should be conducted with appropriate safety precautions and after a thorough risk assessment.

References

- 1. This compound | C7H5N3O2 | CID 11491982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 99512-10-4|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | CAS#:99512-10-4 | Chemsrc [chemsrc.com]

- 7. This compound Supplier China | High Purity CAS 619-17-0 | Properties, Uses & Safety Data [nj-finechem.com]

- 8. This compound MSDS/SDS | Supplier & Distributor [nj-finechem.com]

- 9. prepchem.com [prepchem.com]

- 10. nbinno.com [nbinno.com]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-4-nitrobenzonitrile: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-nitrobenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of a nitrile, an amino, and a nitro group on a benzene ring makes it a versatile building block for the synthesis of a variety of heterocyclic compounds, particularly those with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of novel pharmaceuticals. Detailed experimental protocols and data are presented to facilitate its use in a research and development setting.

Chemical Structure and Identification

This compound is a simple yet highly functionalized benzene derivative. The molecule consists of a central benzene ring substituted with an amino group at position 3, a nitro group at position 4, and a nitrile group at position 1. This substitution pattern leads to a specific electronic and steric arrangement that dictates its chemical reactivity and potential for forming complex molecular architectures.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 3-Amino-4-nitrobenzenecarbonitrile |

| CAS Number | 99512-10-4[1] |

| Molecular Formula | C₇H₅N₃O₂[1] |

| Molecular Weight | 163.13 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)N)--INVALID-LINK--[O-][1] |

| InChI Key | VKQPDHKSUIHUDF-UHFFFAOYSA-N[1] |

Note on CAS Numbers: While 99512-10-4 is the most consistently cited CAS number for this compound, other CAS numbers such as 3167-52-2 have also been associated with this compound in some commercial and safety literature. Researchers should verify the CAS number with their specific source.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Yellowish solid (usually a powder) |

| Melting Point | 174 - 178 °C |

| Boiling Point | Decomposes before boiling |

| Solubility | Low solubility in water; Soluble in polar organic solvents like DMSO and DMF |

| pKa | Not available |

| LogP | 0.9 (Predicted)[1] |

| Density | Not available |

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound involves the nitration of 3-aminobenzonitrile. The amino group in the starting material is an ortho-, para-director; however, under strongly acidic conditions used for nitration, the amino group is protonated to form an ammonium ion, which is a meta-director. This directing effect, combined with the steric hindrance, can lead to the desired 3-amino-4-nitro substitution pattern, although a mixture of isomers is possible.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound via nitration.

Detailed Experimental Protocol (Hypothetical)

This is a generalized, hypothetical protocol based on standard nitration procedures for aromatic amines. It should be optimized and performed with caution by qualified personnel.

Materials:

-

3-Aminobenzonitrile

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Sodium Bicarbonate solution (saturated)

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 3-aminobenzonitrile to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 3-aminobenzonitrile in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Spectral Properties (Predicted)

Table 3: Predicted Spectral Data for this compound

| Technique | Predicted Key Signals/Bands |

| ¹H NMR (in DMSO-d₆) | δ 8.2-8.4 (d, 1H, Ar-H ortho to NO₂), 7.5-7.7 (dd, 1H, Ar-H), 7.0-7.2 (d, 1H, Ar-H), 6.0-6.5 (br s, 2H, -NH₂) |

| ¹³C NMR (in DMSO-d₆) | δ 150-155 (C-NH₂), 140-145 (C-NO₂), 130-135 (Ar-CH), 120-125 (Ar-CH), 118-122 (C-CN), 115-120 (Ar-CH), 110-115 (CN) |

| IR (KBr) | ν 3400-3300 cm⁻¹ (N-H stretch), 2220-2230 cm⁻¹ (C≡N stretch), 1520-1540 cm⁻¹ (asymmetric NO₂ stretch), 1340-1360 cm⁻¹ (symmetric NO₂ stretch), 1600-1450 cm⁻¹ (aromatic C=C stretch) |

| Mass Spectrometry (EI) | m/z 163 (M⁺), 133 ([M-NO]⁺), 117 ([M-NO₂]⁺), 90 |

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by its three functional groups. The amino group is a nucleophile and can undergo acylation, alkylation, and diazotization reactions. The nitro group can be reduced to an amino group, providing a route to 1,2,4-triaminobenzene derivatives. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

This trifunctional nature makes this compound a valuable scaffold in medicinal chemistry. It is a key starting material for the synthesis of various heterocyclic compounds, including benzimidazoles, which are prevalent in many biologically active molecules.

Synthesis of Substituted Benzimidazoles

A common application of ortho-nitroanilines is in the synthesis of benzimidazoles. The process typically involves the reduction of the nitro group to an amine, followed by condensation with a carboxylic acid or its derivative.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Amino-4-nitrobenzonitrile, a potentially valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document presents a proposed synthetic pathway based on established chemical principles, alongside predicted characterization data. All quantitative information is summarized in structured tables for clarity, and detailed methodologies for the proposed experiments are provided.

Introduction

This compound is an aromatic compound containing amino, nitro, and cyano functional groups. This unique combination of electron-donating and electron-withdrawing groups makes it an interesting candidate for further chemical modifications and a potential intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. Its structural isomers, such as 4-amino-3-nitrobenzonitrile, are known to be precursors in the synthesis of various biologically active molecules. This guide aims to provide a foundational understanding of the synthesis and key characteristics of the 3-amino-4-nitro isomer.

Proposed Synthesis

A plausible and efficient route for the synthesis of this compound is the direct nitration of 3-aminobenzonitrile. The reaction is expected to yield a mixture of isomers due to the directing effects of the amino and cyano groups. The amino group is an activating, ortho-, para-director, while the cyano group is a deactivating, meta-director. Therefore, the primary products anticipated are this compound and 3-amino-6-nitrobenzonitrile. Separation of these isomers can be achieved using chromatographic techniques.

Synthesis Workflow

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol: Nitration of 3-Aminobenzonitrile

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Concentration |

| 3-Aminobenzonitrile | 118.14 | - |

| Fuming Nitric Acid | 63.01 | 90% |

| Concentrated Sulfuric Acid | 98.08 | 98% |

| Dichloromethane | 84.93 | - |

| Ethyl Acetate | 88.11 | - |

| Hexane | 86.18 | - |

| Sodium Bicarbonate | 84.01 | Saturated Solution |

| Anhydrous Magnesium Sulfate | 120.37 | - |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminobenzonitrile (1 eq.) in concentrated sulfuric acid at 0 °C.

-

Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq.) and concentrated sulfuric acid (1:1 v/v) dropwise to the reaction mixture while maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product mixture.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate the isomers.

Characterization

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₅N₃O₂[1][2] |

| Molecular Weight | 163.13 g/mol [1] |

| Appearance | Predicted to be a yellow to orange solid |

| Melting Point | Not available |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, with low solubility in water. |

| CAS Number | 99512-10-4[1][2] |

Spectroscopic Data (Predicted)

3.2.1. ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show three aromatic protons and a broad singlet for the amino protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.0 | d | ~2.0 |

| H-5 | ~7.8 | d | ~8.5 |

| H-6 | ~7.6 | dd | ~8.5, 2.0 |

| -NH₂ | ~6.0-7.0 | br s | - |

3.2.2. ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show seven distinct carbon signals.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-CN | ~118 |

| C-NH₂ | ~150 |

| C-NO₂ | ~140 |

| C-1 | ~110 |

| C-2 | ~125 |

| C-5 | ~120 |

| C-6 | ~135 |

3.2.3. IR Spectroscopy

The key characteristic infrared absorption bands are predicted as follows:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300-3500 | Medium, Doublet |

| C≡N Stretch (Nitrile) | 2220-2240 | Strong, Sharp |

| N-O Asymmetric Stretch (Nitro) | 1500-1550 | Strong |

| N-O Symmetric Stretch (Nitro) | 1330-1370 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

3.2.4. Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

| Feature | Predicted Value |

| Molecular Ion (M⁺) | m/z 163 |

| Key Fragment Ions | m/z 133 ([M-NO]⁺), m/z 117 ([M-NO₂]⁺), m/z 90 ([M-NO₂-HCN]⁺) |

Characterization Workflow

References

Spectroscopic Profile of 3-Amino-4-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-4-nitrobenzonitrile, a key chemical intermediate. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a detailed analysis based on predicted data and experimental values from structurally analogous compounds, namely 4-nitroaniline and 3-aminobenzonitrile. This approach allows for a robust estimation of the expected spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the anticipated nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~8.2 | d | 1H | H-5 | Expected to be downfield due to the deshielding effect of the adjacent nitro group. |

| ~7.6 | dd | 1H | H-6 | Coupled to both H-2 and H-5. |

| ~7.0 | d | 1H | H-2 | Expected to be the most upfield aromatic proton. |

| ~6.2 | br s | 2H | -NH₂ | Broad singlet, chemical shift can vary with solvent and concentration. |

Disclaimer: Predicted data is based on the analysis of substituent effects and data from analogous compounds like 4-nitroaniline and 3-aminobenzonitrile.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~150 | C-4 | Carbon attached to the nitro group, significantly deshielded. |

| ~140 | C-3 | Carbon attached to the amino group. |

| ~135 | C-5 | |

| ~125 | C-1 | Carbon attached to the cyano group. |

| ~120 | C-6 | |

| ~118 | -C≡N | Characteristic chemical shift for a nitrile carbon. |

| ~115 | C-2 |

Disclaimer: Predicted data is based on the analysis of substituent effects and data from analogous compounds such as 4-nitroaniline and 3-aminobenzonitrile.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium-Strong | N-H stretching (asymmetric and symmetric) |

| 2230-2210 | Strong, Sharp | C≡N stretching |

| 1630-1580 | Medium-Strong | N-H bending and C=C aromatic stretching |

| 1550-1490 | Strong | Asymmetric NO₂ stretching |

| 1350-1300 | Strong | Symmetric NO₂ stretching |

| 1300-1000 | Medium-Weak | C-N stretching and C-H in-plane bending |

| 900-650 | Medium-Strong | C-H out-of-plane bending |

Disclaimer: Predicted data is based on characteristic group frequencies and data from analogous compounds.

Table 4: Predicted UV-Vis Spectral Data

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~240 | - | Ethanol/Methanol | π → π* transition |

| ~380 | - | Ethanol/Methanol | n → π* transition / Intramolecular Charge Transfer |

Disclaimer: Predicted data is based on the analysis of chromophores present in the molecule and data from analogous compounds such as 4-nitroaniline, which exhibits a significant absorption band around 380 nm.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.

-

The solution should be clear and free of any particulate matter.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: ≥1024, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-220 ppm.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply firm and even pressure to the sample using the pressure arm of the ATR accessory to ensure good contact with the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading in the range of 0.1 to 1.0.

-

Use a quartz cuvette with a 1 cm path length for all measurements.

-

-

Data Acquisition:

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Record a baseline spectrum with the pure solvent.

-

Measure the absorbance of the sample solution over a wavelength range of approximately 200-800 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Crystal structure analysis of 3-Amino-4-nitrobenzonitrile

Analysis of a Related Structure: 3-Nitrobenzonitrile

Extensive searches for the crystal structure of 3-Amino-4-nitrobenzonitrile did not yield any publicly available experimental crystallographic data. This suggests that the single-crystal X-ray diffraction analysis for this specific compound may not have been reported in scientific literature or deposited in crystallographic databases.

However, a detailed crystal structure analysis for the closely related compound, 3-Nitrobenzonitrile , is available. This guide will provide an in-depth technical overview of the crystal structure of 3-Nitrobenzonitrile as a proxy, following the requested format. This information can offer valuable insights into the crystallographic characteristics of similarly substituted benzonitrile derivatives.

Crystal Structure Analysis of 3-Nitrobenzonitrile

This technical guide details the synthesis, experimental procedures, and crystallographic data for 3-Nitrobenzonitrile. The structure was determined by low-temperature single-crystal X-ray diffraction.[1][2][3]

Data Presentation

The crystallographic data and structure refinement details for 3-Nitrobenzonitrile are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Chemical Formula | C₇H₄N₂O₂ |

| Formula Weight | 148.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.73339(4) |

| b (Å) | 6.97307(5) |

| c (Å) | 12.87327(9) |

| α (°) | 90 |

| β (°) | 97.1579(8) |

| γ (°) | 90 |

| Volume (ų) | 332.534(5) |

| Z | 2 |

| Temperature (K) | 100 |

| Radiation (Å) | Cu Kα (λ = 1.54184) |

| Density (calculated) (Mg/m³) | 1.479 |

| F(000) | 152 |

| Reflections collected | 10190 |

| Independent reflections | 1360 |

| R_int | 0.047 |

| Final R indices [I > 2σ(I)] | R1 = 0.031, wR2 = 0.069 |

| R indices (all data) | R1 = 0.032, wR2 = 0.070 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| N1-O1 | 1.2258(17) |

| N1-O2 | 1.2262(18) |

| C7-N2 | 1.141(2) |

| C3-N1 | 1.4697(19) |

| C1-C7 | 1.447(2) |

| C1-C2 | 1.3851(19) |

| C1-C6 | 1.397(2) |

Table 3: Selected Bond Angles (°)

| Angle | Degrees (°) |

| O1-N1-O2 | 123.7(1) |

| O1-N1-C3 | 118.2(1) |

| O2-N1-C3 | 118.1(1) |

| N2-C7-C1 | 178.9(2) |

| C2-C1-C6 | 118.5(1) |

| C2-C1-C7 | 121.1(1) |

| C6-C1-C7 | 120.4(1) |

Experimental Protocols

Synthesis and Crystallization

The synthesis of 3-Nitrobenzonitrile was achieved through the decomposition of the corresponding diazonium salt in ethanol.[1] The precursor, 2-cyano-4-nitrobenzenediazonium tosylate, was synthesized by dissolving p-toluenesulfonic acid monohydrate and 2-amino-5-nitrobenzonitrile in ethyl acetate, followed by the dropwise addition of tert-butyl nitrite.[1] The resulting yellow precipitate was filtered, washed, and then dissolved in ethanol and stirred for three days at room temperature to yield 3-Nitrobenzonitrile as an off-white solid.[1]

Single crystals suitable for X-ray diffraction were grown by dissolving the solid in a concentrated ethanol solution and maintaining it at -20 °C.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was selected under a polarizing microscope and mounted.[1] Low-temperature single-crystal X-ray diffraction data were collected.[1][2][3] The crystal structure was solved and refined using standard crystallographic software.[1] The absolute structure was established from anomalous dispersion.[1][2][3]

Structural Description

The crystal structure of 3-Nitrobenzonitrile reveals a monoclinic system belonging to the Sohncke space group P2₁.[1][2][3] The asymmetric unit contains one molecule of 3-Nitrobenzonitrile.[2][4]

A notable feature of the molecular geometry is that the nitro group is not coplanar with the benzene ring.[1][2][4] It is slightly tilted, with the angle between the benzene ring and the NO₂ plane normals being 11.22(6)°.[1][2][4] This tilt is attributed to crystal packing forces.[2][4]

In the crystal packing, molecules form π-stacked columns along the shortest crystallographic axis, 'a'.[1][2][4] The interplanar distance between the aromatic rings in the stack is 3.3700(9) Å.[1][2][4]

Mandatory Visualization

Caption: Experimental workflow for the crystal structure analysis of 3-Nitrobenzonitrile.

Caption: Visualization of the π-π stacking in the crystal lattice of 3-Nitrobenzonitrile.

References

Physical and chemical properties of 3-Amino-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 3-Amino-4-nitrobenzonitrile (CAS No. 99512-10-4). This compound is a valuable intermediate in organic synthesis, particularly for the development of heterocyclic scaffolds in medicinal chemistry.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound featuring three key functional groups: an amino group (-NH₂), a nitro group (-NO₂), and a nitrile group (-C≡N). These groups confer specific reactivity, making it a versatile building block. The compound is typically a pale yellow to light brown crystalline powder.[1]

Identifiers and Descriptors

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| CAS Number | 99512-10-4 | [2][3][4] |

| Molecular Formula | C₇H₅N₃O₂ | [3][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | Benzonitrile, 3-amino-4-nitro- | [3][5] |

| InChI | InChI=1S/C7H5N3O2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,9H2 | [3][5] |

| InChIKey | VKQPDHKSUIHUDF-UHFFFAOYSA-N | [5] |

| SMILES | N#CC1=CC=C(--INVALID-LINK--[O-])C(N)=C1 |

Quantitative Physical and Chemical Properties

The quantitative properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Weight | 163.13 g/mol | [5] |

| Melting Point | 177-180°C | [1] |

| Density | ~1.45-1.50 g/cm³ | [1] |

| XLogP3 | 0.9 | [5] |

| Topological Polar Surface Area | 95.6 Ų | [5] |

| Solubility | Slightly soluble in water; soluble in ethanol and dimethyl sulfoxide (DMSO). | [1] |

| Appearance | Pale yellow to light brown crystalline powder. | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and a key transformation of this compound are provided below.

Synthesis of this compound

A documented method for the synthesis of this compound involves a palladium-catalyzed cyanation of a substituted aniline.[4]

Reaction Scheme: 5-Chloro-2-nitroaniline → this compound

Materials and Reagents:

-

5-Chloro-2-nitroaniline

-

Zinc Cyanide (Zn(CN)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄)

-

Brine (saturated NaCl solution)

-

Silica gel for column chromatography

Procedure:

-

Combine 5-Chloro-2-nitroaniline (6.90 g, 40 mmol), Zinc Cyanide (2.82 g, 24 mmol), and Tetrakis(triphenylphosphine)palladium(0) (2.31 g, 2 mmol) in a reaction flask.[4]

-

Add N,N-Dimethylformamide (40 mL) to the flask to dissolve and suspend the reagents.[4]

-

Heat the reaction mixture to 120°C under an inert atmosphere and maintain for 4 days.[4]

-

Monitor the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.[4]

-

Partition the reaction mixture between ethyl acetate and water in a separatory funnel.[4]

-

Separate the organic layer, wash it with brine, and then dry it over anhydrous magnesium sulfate.[4]

-

Filter the mixture to remove the drying agent and concentrate the organic solvent under reduced pressure.[4]

-

Purify the resulting residue by flash column chromatography on silica gel, using a 4:1 hexane/ethyl acetate mixture as the eluent to yield the final product, this compound.[4]

Key Transformation: Reduction to 3,4-Diaminobenzonitrile

A primary application of aminonitrobenzonitriles in drug discovery is the reduction of the nitro group to a second amino group. This creates an ortho-diamine, a crucial precursor for synthesizing various heterocyclic ring systems like benzimidazoles. The following is a general protocol for this transformation, based on the reduction of the isomer 4-amino-3-nitrobenzonitrile.[6]

Reaction Scheme: this compound → 3,4-Diaminobenzonitrile

Materials and Reagents:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Anhydrous Ethanol or Methanol

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite or diatomaceous earth

Procedure:

-

In a reaction flask, dissolve this compound (e.g., 20.0 g, 122.6 mmol) in anhydrous ethanol (250 mL).[6]

-

Carefully add the 10% Palladium on carbon catalyst (e.g., 1.0 g) to the stirring solution.[6]

-

Seal the reaction vessel and degas the mixture by applying a vacuum and backfilling with an inert gas (e.g., nitrogen) several times.

-

Introduce hydrogen gas to the reaction mixture (e.g., under 50 psi pressure or via a balloon) and stir vigorously at room temperature.[6]

-

Monitor the reaction for 5-18 hours until the starting material is consumed (confirm with TLC).[6]

-

Once complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the palladium catalyst.[6]

-

Concentrate the filtrate under reduced pressure to yield 3,4-diaminobenzonitrile, which can often be used in the next synthetic step without further purification.[6]

Spectroscopic Data

Applications in Drug Development

This compound is primarily a synthetic intermediate. Its value lies in its potential to be converted into 1,2-diamine structures (ortho-diamines), such as 3,4-diaminobenzonitrile.[6] These ortho-diamines are fundamental building blocks for a wide range of nitrogen-containing heterocycles that form the core of many pharmaceutical agents.

The workflow below illustrates the strategic importance of this compound. The resulting 3,4-diaminobenzonitrile can undergo cyclization reactions with various electrophiles (such as carboxylic acids, aldehydes, or their derivatives) to form fused heterocyclic systems, most notably benzimidazoles. Benzimidazole scaffolds are prevalent in drugs targeting a range of conditions, including viral infections, cancer, and gastric acid-related disorders.

Safety and Handling

This compound is classified as harmful and an irritant.[1] Users should exercise caution and use appropriate personal protective equipment (PPE).

-

Hazard Classification: Acute Toxicity (Oral, Dermal), Category 4; Skin Irritation, Category 2; Eye Damage, Category 2A.[1]

-

Precautionary Measures: Handle in a well-ventilated area or chemical fume hood.[2] Avoid breathing dust. Wear protective gloves, safety goggles, and a lab coat.[1]

-

Stability: The compound is stable under normal, dry storage conditions.[1]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[1][2]

-

Decomposition: Hazardous decomposition products upon combustion include nitrogen oxides, carbon oxides, and cyanide gases.[1]

References

- 1. This compound MSDS/SDS | Supplier & Distributor [nj-finechem.com]

- 2. This compound | CAS#:99512-10-4 | Chemsrc [chemsrc.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Benzonitrile, 3-amino-4-nitro- | 99512-10-4 [m.chemicalbook.com]

- 5. This compound | C7H5N3O2 | CID 11491982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-Diaminobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 7. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 3-Nitrobenzonitrile(619-24-9) 13C NMR [m.chemicalbook.com]

- 10. 4-Nitrobenzonitrile(619-72-7) 13C NMR spectrum [chemicalbook.com]

- 11. 4-Nitrobenzonitrile(619-72-7) 1H NMR [m.chemicalbook.com]

- 12. 4-Nitrobenzonitrile | C7H4N2O2 | CID 12090 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 3-Amino-4-nitrobenzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Amino-4-nitrobenzonitrile in organic solvents. Due to a lack of specific published quantitative data for this compound, this guide presents solubility data for the structurally related compound, 3-nitrobenzonitrile, as a proxy. Furthermore, it details a standard experimental protocol for determining the solubility of solid organic compounds, which can be applied to this compound.

Introduction

This compound is a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This guide addresses the current landscape of solubility data for this compound and provides a practical framework for its experimental determination.

Qualitative Solubility Profile

General chemical principles and available safety data sheets indicate that this compound is expected to be soluble in polar organic solvents.[1] It is described as soluble in ethanol and dimethyl sulfoxide (DMSO).[1] Structurally similar compounds, such as 2-Amino-4-methoxy-5-nitrobenzonitrile, also exhibit solubility in polar aprotic solvents like DMSO and dimethylformamide (DMF), as well as polar protic solvents like ethanol and methanol.[2] Aromatic nitro compounds, in general, are sparingly soluble in water but show better solubility in organic solvents like ethanol and acetone.[2]

Quantitative Solubility Data (Proxy Data)

The following table summarizes the mole fraction solubility of 3-nitrobenzonitrile in various organic solvents at different temperatures, as determined by the static method.[3]

Table 1: Mole Fraction Solubility of 3-Nitrobenzonitrile in Organic Solvents [3]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetone | n-Butanol | 2-Methyl-1-propanol | Acetonitrile | Acetic Acid | Ethyl Acetate | Cyclohexane | Toluene |

| 278.15 | 0.0458 | 0.0398 | 0.0335 | 0.0278 | 0.2015 | 0.0301 | 0.0245 | 0.1654 | 0.0598 | 0.1547 | 0.0123 | 0.0987 |

| 283.15 | 0.0542 | 0.0471 | 0.0396 | 0.0329 | 0.2287 | 0.0356 | 0.0291 | 0.1898 | 0.0699 | 0.1789 | 0.0149 | 0.1156 |

| 288.15 | 0.0639 | 0.0556 | 0.0468 | 0.0389 | 0.2589 | 0.042 | 0.0344 | 0.2169 | 0.0815 | 0.2059 | 0.018 | 0.1345 |

| 293.15 | 0.075 | 0.0654 | 0.0552 | 0.0459 | 0.2925 | 0.0493 | 0.0406 | 0.247 | 0.0948 | 0.2361 | 0.0216 | 0.1558 |

| 298.15 | 0.0878 | 0.0768 | 0.065 | 0.0542 | 0.3299 | 0.0578 | 0.0478 | 0.2804 | 0.1101 | 0.2699 | 0.0259 | 0.1798 |

| 303.15 | 0.1025 | 0.09 | 0.0763 | 0.0638 | 0.3715 | 0.0676 | 0.0562 | 0.3175 | 0.1276 | 0.3077 | 0.0311 | 0.2069 |

| 308.15 | 0.1194 | 0.1051 | 0.0894 | 0.075 | 0.4178 | 0.0789 | 0.0659 | 0.3587 | 0.1477 | 0.3499 | 0.0373 | 0.2374 |

| 313.15 | 0.1387 | 0.1225 | 0.1044 | 0.0878 | 0.4693 | 0.092 | 0.0772 | 0.4044 | 0.1708 | 0.397 | 0.0446 | 0.2718 |

| 318.15 | 0.1608 | 0.1425 | 0.1217 | 0.1026 | 0.5265 | 0.1071 | 0.0902 | 0.4552 | 0.1972 | 0.4494 | 0.0533 | 0.3106 |

Experimental Protocol for Solubility Determination

The following section details a generalized gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is robust and widely applicable.[4][5][6]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Magnetic stirrer and stir bars

-

Vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach equilibrium. This can range from several hours to a few days, depending on the compound and solvent. It is recommended to periodically analyze samples until a constant concentration is observed.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, stop the stirring and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or room temperature syringe to avoid precipitation upon cooling.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, labeled evaporation dish.

-

-

Gravimetric Analysis:

-

Record the total weight of the evaporation dish containing the filtered solution.

-

Evaporate the solvent from the dish. This can be done at room temperature in a fume hood, or more rapidly by placing the dish in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dry solute. Repeat the drying and weighing process until a constant weight is achieved.

-

Data Calculation

The solubility can be expressed in various units, such as grams per 100 g of solvent or mole fraction.

-

Mass of the saturated solution (m_solution): (Weight of dish with solution) - (Weight of empty dish)

-

Mass of the dissolved solute (m_solute): (Weight of dish with dry solute) - (Weight of empty dish)

-

Mass of the solvent (m_solvent): m_solution - m_solute

Solubility in g/100 g solvent: (m_solute / m_solvent) * 100

Mole fraction of solute (x_solute):

-

Moles of solute (n_solute): m_solute / Molar mass of this compound

-

Moles of solvent (n_solvent): m_solvent / Molar mass of the solvent

-

x_solute = n_solute / (n_solute + n_solvent)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently well-documented in public literature, this guide provides valuable proxy data from a structurally similar compound, 3-nitrobenzonitrile, and a detailed, robust experimental protocol for its determination. The provided methodology and workflow diagram offer a clear path for researchers to generate the specific solubility data required for their work in drug development and other scientific endeavors. The expected solubility in polar organic solvents, combined with the provided experimental framework, empowers researchers to effectively utilize this compound in their studies.

References

3-Amino-4-nitrobenzonitrile safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 3-Amino-4-nitrobenzonitrile. The information is compiled from multiple safety data sheets to ensure a thorough guide for laboratory and drug development personnel.

Chemical Identification and Properties

This compound is a solid, typically appearing as a pale yellow to light brown crystalline powder.[1] It is utilized in laboratory research and chemical synthesis.[1] Due to inconsistencies across supplier documentation, users should verify the CAS number associated with their specific reagent. The most frequently cited CAS numbers are 3167-52-2 and 99512-10-4.[1][2][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅N₃O₂ | [1][2][3][4][5] |

| Molecular Weight | ~163.13 g/mol | [3][4][5] |

| Appearance | Pale yellow to light brown crystalline powder | [1] |

| Melting Point | 177-180°C | [1] |

| Boiling Point | Decomposes before boiling | [1] |

| Density | ~1.45-1.50 g/cm³ | [1] |

| Solubility | Slightly soluble in water; Soluble in ethanol, DMSO, DMF | [1][5] |

| Odor | Odorless to faint aromatic | [1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity and irritation.[1]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Signal Word | Warning | |

| Hazard Pictograms | ! (Exclamation Mark) |

Source:[1]

While specific chronic toxicity data is not available, prolonged exposure to aromatic nitro compounds may pose risks to the liver, kidneys, and blood.[1]

Protocols for Safe Handling and Storage

Adherence to strict laboratory protocols is essential to minimize risk when working with this compound.

All handling of this chemical should occur within a certified chemical fume hood with local exhaust ventilation to minimize inhalation of dust.[1][2] Emergency eyewash stations and safety showers must be readily accessible.[1]

Table 3: Required Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents skin contact and absorption (Harmful in contact with skin) |

| Eye Protection | Safety goggles or a face shield | Prevents eye contact (Causes serious eye irritation) |

| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination |

| Respiratory | Dust respirator (if dust is generated) | Prevents inhalation of airborne particles |

Source:[1]

-

Preparation: Before handling, ensure all required engineering controls are functional and all PPE is correctly worn.

-

Dispensing: Avoid creating dust when weighing or transferring the solid material.[1]

-

Procedure: Conduct all work within the fume hood. Avoid contact with skin, eyes, and clothing.[1]

-

Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water immediately after handling is complete.[1][2]

-

Decontamination: Clean work surfaces after use. Remove any contaminated clothing and wash it before reuse.[1]

-

Container: Store in a tightly closed, properly labeled container.[1][5]

-

Location: Keep the container in a cool, dry, and well-ventilated area.[1][5]

-

Environment: Protect from direct sunlight and sources of ignition.[1]

The compound is stable under recommended storage conditions.[1] However, it should be kept away from certain materials to prevent hazardous reactions.

Caption: Chemical incompatibilities and conditions to avoid for this compound.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

The following diagram outlines the workflow for responding to different types of personnel exposure.

Caption: Workflow for first aid response to exposure incidents.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[1][2]

-

Unsuitable Media: Do not use a high-volume water jet, as it may spread the material.[1]

-

Specific Hazards: Combustion can produce highly toxic gases, including nitrogen oxides, carbon monoxide, and cyanide compounds.[1]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full chemical-resistant protective clothing.[1]

The following workflow should be initiated in the event of a spill.

Caption: Logical workflow for responding to an accidental solid spill.

References

- 1. This compound MSDS/SDS | Supplier & Distributor [nj-finechem.com]

- 2. This compound | CAS#:99512-10-4 | Chemsrc [chemsrc.com]

- 3. This compound | C7H5N3O2 | CID 11491982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound Supplier China | High Purity CAS 619-17-0 | Properties, Uses & Safety Data [nj-finechem.com]

An In-depth Technical Guide on the Reactivity and Stability of 3-Amino-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Amino-4-nitrobenzonitrile is a multifunctional aromatic compound featuring an amino, a nitro, and a nitrile group. This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the nitro and nitrile groups, ortho and para to the amino group respectively, significantly influences the molecule's electronic properties and reactivity. This guide aims to provide an in-depth understanding of the stability and reactivity of this compound to aid researchers in its safe handling, storage, and effective utilization in synthetic and medicinal chemistry.

Physicochemical and Stability Data

This compound is a pale yellow to light brown crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅N₃O₂ | [1][2] |

| Molecular Weight | 163.13 g/mol | [1][2] |

| Appearance | Pale yellow to light brown crystalline powder | |

| Melting Point | 177-180 °C | |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol and dimethyl sulfoxide | |

| CAS Number | 99512-10-4 | [1][2] |

Thermal Stability

While specific Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data for this compound are not publicly available, the thermal behavior of structurally related nitroanilines suggests that it possesses a significant exothermic decomposition profile. For instance, o-nitroaniline exhibits an onset of decomposition around 225 °C[3]. The presence of three energetic functional groups (amino, nitro, nitrile) indicates that caution should be exercised at elevated temperatures. Decomposition is expected to produce toxic gases, including nitrogen oxides, cyanide, and carbon oxides.

General Thermal Stability Characteristics:

-

Stable at ambient temperature and under dry conditions.

-

Decomposes upon strong heating, with the potential for a runaway exothermic reaction[3].

-

Decomposition Products: Toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide (HCN).

Chemical Stability and Incompatible Materials

This compound is chemically stable under recommended storage conditions. However, it exhibits reactivity with a range of chemicals, as outlined in Table 2.

Table 2: Chemical Incompatibilities of this compound

| Incompatible Material | Nature of Hazard |

| Strong Oxidizing Agents | Exothermic reactions, risk of fire or explosion. |

| Strong Reducing Agents | Exothermic reactions. |

| Strong Acids | Exothermic reactions. |

| Strong Bases | Exothermic reactions. |

Storage and Handling Recommendations:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from sources of heat, sparks, and open flames.

-

Avoid exposure to direct sunlight.

-

Ground all equipment containing this material.

Reactivity Profile

The reactivity of this compound is dictated by its three functional groups. The amino group is nucleophilic, the nitrile group is electrophilic at the carbon atom, and the nitro group strongly influences the electron density of the aromatic ring.

Reactions at the Amino Group

The amino group can undergo typical reactions of aromatic amines, such as acylation, alkylation, and diazotization. However, its nucleophilicity is reduced due to the electron-withdrawing effects of the adjacent nitro and para-cyano groups.

Reactions involving the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine under appropriate conditions. It can also participate in cyclization reactions.

Reactions involving the Nitro Group

The nitro group is a key functional group for further transformations, most notably its reduction to an amino group. This reduction is a critical step in the synthesis of various heterocyclic compounds.

Cyclization Reactions

The ortho-disposition of the amino and nitro groups makes this compound a prime candidate for the synthesis of fused heterocyclic systems. Following the reduction of the nitro group to a second amino group, the resulting 1,2-diamino-4-cyanobenzene can undergo cyclocondensation reactions with various electrophiles to form benzimidazoles, pyrazolo[3,4-b]pyridines, and imidazo[4,5-b]pyridines. These scaffolds are prevalent in many biologically active molecules, particularly kinase inhibitors[1][4][5][6][7].

Potential Applications in Drug Development

While direct evidence of this compound as a key starting material in the synthesis of approved drugs is limited, its structural motifs are present in numerous kinase inhibitors. The pyrazolo[3,4-d]pyrimidine and imidazo[4,5-b]pyridine cores, which can be synthesized from precursors derived from this compound, are known to be effective scaffolds for targeting various kinases involved in cancer cell proliferation and survival.

Role as a Precursor for Kinase Inhibitor Scaffolds

The general strategy for utilizing this compound in the synthesis of kinase inhibitors involves the initial reduction of the nitro group to an amine, yielding a 1,2-diaminobenzene derivative. This intermediate can then be subjected to cyclization reactions. For example, reaction with a suitable three-carbon electrophile can lead to the formation of a pyridine ring fused to the benzene ring, which upon further cyclization involving the nitrile and the other amino group, could form a pyrazolo[3,4-b]pyridine scaffold. Similarly, reaction with a one-carbon electrophile could lead to the formation of an imidazo[4,5-b]pyridine ring system. These heterocyclic cores are known to bind to the ATP-binding site of various kinases.

Experimental Protocols

Protocol for Thermal Stability Analysis (DSC/TGA)

This protocol describes a general method for assessing the thermal stability of a chemical substance like this compound using DSC and TGA.

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.

-

Aluminum or hermetically sealed pans.

-

Inert gas supply (e.g., Nitrogen).

Procedure:

-

Accurately weigh 2-5 mg of this compound into a sample pan.

-

Place the sample pan and an empty reference pan into the instrument.

-

Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 15 minutes.

-

Heat the sample from ambient temperature to a final temperature of approximately 400 °C at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

-

Analyze the resulting thermograms to determine the onset of decomposition, peak decomposition temperature, and mass loss.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a compound.

Stress Conditions:

-

Acidic Hydrolysis: Reflux the compound in 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: Reflux the compound in 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 105 °C for 24 hours.

-

Photodegradation: Expose the compound to UV light (254 nm) and visible light for a specified duration.

Analytical Method: A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products. A typical method would involve a C18 column with a gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

Protocol for Reduction of the Nitro Group

This protocol describes a general procedure for the reduction of the nitro group of this compound to an amino group.

Reagents and Equipment:

-

This compound

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

To a suspension of iron powder (5 equivalents) in a mixture of ethanol and water, add a catalytic amount of concentrated HCl.

-

Heat the mixture to reflux.

-

Add a solution of this compound (1 equivalent) in ethanol dropwise to the refluxing mixture.

-

Continue refluxing until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-diamino-4-cyanobenzene.

Conclusion

This compound is a versatile chemical intermediate with a rich reactivity profile. While it is stable under standard conditions, its potential for exothermic decomposition at elevated temperatures necessitates careful handling. The presence of ortho-amino and nitro groups, along with a para-nitrile group, makes it an attractive precursor for the synthesis of complex heterocyclic systems. In particular, its potential to be converted into pyrazolo[3,4-b]pyridine and imidazo[4,5-b]pyridine scaffolds highlights its utility in the field of medicinal chemistry for the development of novel kinase inhibitors. Further research to obtain specific quantitative stability data and to explore its application in the synthesis of targeted therapeutics is warranted. This guide provides a foundational understanding for researchers to safely and effectively utilize this valuable synthetic building block.

References

- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H5N3O2 | CID 11491982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of Nitro-Containing Compounds: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitro-containing compounds represent a diverse class of molecules with a profound impact on biology and medicine. Their biological activities are multifaceted, ranging from therapeutic applications as vasodilators, antimicrobials, and anticancer agents to concerns regarding their potential toxicity. This technical guide provides an in-depth exploration of the core principles governing the biological activity of nitro-containing compounds. It delves into their mechanisms of action, focusing on the pivotal roles of nitric oxide (NO) signaling and bioreductive activation. Detailed experimental protocols for key assays are provided, and quantitative data on the efficacy and toxicity of representative compounds are summarized for comparative analysis. Furthermore, this guide utilizes visualizations to illustrate complex signaling pathways and experimental workflows, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

The incorporation of a nitro group (-NO₂) into an organic molecule can dramatically alter its physicochemical properties and biological activity. This functional group is a strong electron-withdrawing moiety, which influences the molecule's polarity, reactivity, and interactions with biological targets.[1][2] The biological effects of nitro-containing compounds are largely dictated by two principal mechanisms: their ability to act as nitric oxide (NO) donors and their capacity to undergo bioreductive activation to generate reactive intermediates.[3][4]

This guide will explore the diverse therapeutic applications stemming from these mechanisms, including their use in cardiovascular diseases, infectious diseases, and oncology.[5][6] Concurrently, it will address the toxicological considerations associated with this class of compounds, such as mutagenicity and genotoxicity, which are often linked to the same reactive intermediates responsible for their therapeutic effects.[3]

Mechanisms of Action

Nitric Oxide (NO) Donor Activity and the cGMP Signaling Pathway

A prominent class of nitro-containing compounds, particularly organic nitrates, exert their biological effects by releasing nitric oxide (NO).[7][8] NO is a critical signaling molecule involved in numerous physiological processes, most notably vasodilation. The canonical pathway for NO-mediated vasodilation involves the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[5][6]

Upon release from the parent nitro compound, NO diffuses into smooth muscle cells and binds to the heme moiety of sGC. This binding event activates the enzyme, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][9] The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.[5]

Bioreductive Activation

The biological activity of many nitro-containing compounds, particularly in the realms of antimicrobial and anticancer therapy, is dependent on the reductive metabolism of the nitro group.[4][7] This process, known as bioreductive activation, typically occurs in environments with low oxygen tension (hypoxia), such as in anaerobic bacteria or the core of solid tumors.[10][11]

The nitro group undergoes a stepwise reduction, often catalyzed by nitroreductase enzymes, to form a series of reactive intermediates, including the nitroso derivative and the hydroxylamine.[2][7] These intermediates are highly reactive electrophiles that can covalently bind to and damage cellular macromolecules such as DNA, proteins, and lipids.[2] This macromolecular damage disrupts essential cellular processes, leading to cytotoxicity and cell death.[6] The selective activation of these compounds in hypoxic environments provides a basis for targeted therapy against anaerobic pathogens and solid tumors.[10][11]

Therapeutic Applications

The dual mechanisms of action of nitro-containing compounds have led to their development as therapeutic agents for a wide range of diseases.

Cardiovascular Diseases

Organic nitrates, such as nitroglycerin and isosorbide dinitrate, are mainstays in the treatment of angina pectoris and heart failure.[7] Their vasodilatory effects, mediated by the release of NO, lead to a reduction in both preload and afterload on the heart, thereby decreasing myocardial oxygen demand.[7]

Infectious Diseases

Nitro-containing compounds, including nitrofurans (e.g., nitrofurantoin) and nitroimidazoles (e.g., metronidazole, tinidazole), are potent antimicrobial agents.[4][12] Their efficacy relies on the bioreductive activation of the nitro group within anaerobic or microaerophilic bacteria and protozoa. The resulting cytotoxic intermediates disrupt microbial DNA and other essential cellular components.[12]

Cancer Therapy

The hypoxic microenvironment of solid tumors makes them susceptible to drugs that are activated under low-oxygen conditions.[10] Consequently, nitro-containing compounds have been extensively investigated as hypoxia-activated prodrugs (HAPs) for cancer therapy.[11] These agents are designed to be relatively non-toxic in well-oxygenated normal tissues but are converted to potent cytotoxic agents within the hypoxic regions of tumors.[10][11]

Quantitative Data on Biological Activity

The biological activity of nitro-containing compounds is quantified using various in vitro and in vivo assays. The following tables summarize key quantitative data for representative compounds from different therapeutic classes.

Table 1: IC₅₀ Values of Nitro-Containing Anticancer Agents

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Tirapazamine | HCT116 (Colon) | 0.2 (hypoxia) | [10] |

| HCT116 (Colon) | 10 (normoxia) | [10] | |

| PR-104A | H460 (Lung) | 0.04 (hypoxia) | [7] |

| H460 (Lung) | 2.5 (normoxia) | [7] | |

| Nitracrine | HeLa (Cervical) | 1.5 | [13] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: MIC Values of Nitro-Containing Antimicrobial Agents

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Metronidazole | Bacteroides fragilis | 0.5 - 2 | [4][12] |

| Clostridium difficile | 0.25 - 1 | [4] | |

| Tinidazole | Bacteroides fragilis | ≤ 0.5 | [12] |

| Nitrofurantoin | Escherichia coli | 4 - 32 | [14] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Table 3: LD₅₀ Values of Representative Nitro-Containing Compounds

| Compound | Animal Model | Route of Administration | LD₅₀ (mg/kg) | Reference |

| Nitrobenzene | Rat | Oral | 640 | [1][15] |

| 2,4-Dinitrotoluene | Rat | Oral | 268 | [16] |

| Nitroglycerin | Rat | Oral | 105 | [15] |

LD₅₀ (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.

Experimental Protocols

Griess Assay for Nitric Oxide Quantification

This protocol describes the measurement of nitrite (NO₂⁻), a stable and quantifiable end-product of NO metabolism, as an indicator of NO production.

Materials:

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.

-

-

Nitrite Standard Solution (e.g., Sodium Nitrite)

-

96-well microplate

-

Microplate reader (540 nm absorbance)

Procedure:

-

Sample Preparation: Collect cell culture supernatants or other biological fluids. Centrifuge to remove any cellular debris.

-

Standard Curve Preparation: Prepare a series of nitrite standards (e.g., 0-100 µM) by diluting the stock nitrite solution in the same medium as the samples.

-

Assay: a. Add 50 µL of each standard or sample to triplicate wells of a 96-well plate. b. Add 50 µL of Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of Solution B to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Determine the nitrite concentration in the samples from the standard curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of an antimicrobial agent against a specific bacterium.

Materials:

-

96-well microtiter plate

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Antimicrobial stock solution

-

Spectrophotometer (600 nm)

Procedure:

-

Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of Antimicrobial Agent: a. Add 100 µL of broth to all wells of the microtiter plate except the first column. b. Add 200 µL of the antimicrobial stock solution (at twice the highest desired test concentration) to the first well of each row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

-

Controls: Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.

Experimental Workflow Visualization